molecular formula C6H7BrN2O2 B2365316 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1855907-26-4

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2365316
M. Wt: 219.038
InChI Key: UIZAKWKPGQYOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom and a carboxylic acid group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with a bromine atom attached to one of the carbon atoms in the ring. The propanoic acid group would be attached to the nitrogen atom in the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, and the carboxylic acid group could participate in reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the bromine atom, and the carboxylic acid group. It would likely be a solid at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The synthesis and crystal structure of related compounds like 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid have been studied. These structures utilize hydrogen bonding and feature interactions such as Br...Br interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Photoinduced Tautomerization Studies

  • Compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives demonstrate three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These studies are crucial in understanding photochemical processes (Vetokhina et al., 2012).

Copper-Catalyzed Synthesis

  • Copper-catalyzed synthesis methods have been developed for derivatives of pyrazol-1-yl propanoic acids, showcasing efficient protocols for creating functionalized compounds (Zhang et al., 2021).

Antimicrobial Activity

  • Derivatives like 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit significant antimicrobial activity, which is important in medical and pharmaceutical research (Sid et al., 2013).

Sedative and Platelet Antiaggregating Activities

  • N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides show sedative and local anesthetic activities, along with remarkable platelet antiaggregating activity. This has implications for the development of new therapeutic agents (Bondavalli et al., 1990).

Synthesis of Novel Series

  • A method for synthesizing non-condensed 5,5-bicycles like 2-(3-alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole is reported, contributing to the diversification of chemical compounds (Bonacorso et al., 2002).

Functionalized Thiophene-Based Pyrazole Amides

  • The study of pyrazole-thiophene-based amide derivatives and their electronic structure and non-linear optical (NLO) properties offers insights into the synthesis and applications of these compounds (Kanwal et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activities, developing methods for its synthesis, and exploring its physical and chemical properties .

properties

IUPAC Name

2-(5-bromopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZAKWKPGQYOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

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